Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate
Description
Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate is a synthetic organic compound featuring a benzamide core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions. The structure is further modified by an aminooxy-acetate ester side chain. This compound belongs to a class of fluorinated benzamides, which are often explored for pharmacological applications due to their lipophilicity and metabolic stability. The trifluoroethoxy substituents enhance membrane permeability, while the ester group may influence hydrolytic stability and bioavailability.
Properties
IUPAC Name |
ethyl 2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO6/c1-2-25-12(23)6-28-22-13(24)10-5-9(26-7-14(16,17)18)3-4-11(10)27-8-15(19,20)21/h3-5H,2,6-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJXYBIPYMDKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166453 | |
| Record name | Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338395-03-2 | |
| Record name | Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338395-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate typically involves multiple steps. One common method includes the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Flecainide Acetate (N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate)
- Core Structure : Shares the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl moiety with the target compound.
- Key Differences: Flecainide has a piperidinylmethyl group linked via an amide bond, whereas the target compound features an ethyl acetate group connected via an aminooxy linkage. Flecainide’s amide bond confers metabolic stability, while the ester group in the target compound may act as a prodrug, hydrolyzing to an active carboxylic acid .
- Synthesis: Flecainide is synthesized via amide coupling between 2,5-bis(trifluoroethoxy)benzoyl chloride and N-(2-piperidinylmethyl)amine, whereas the target compound likely involves forming an aminooxy-acetate ester from hydroxylamine derivatives .
2.1.2 NU-FL (2,5-bis(2,2,2-trifluoroethoxy)-N-(2-ethylmorpholino)benzamide)
- Core Structure : Similar benzamide backbone with trifluoroethoxy substituents.
- Key Differences: NU-FL contains a morpholinoethylamine substituent, contrasting with the aminooxy-ester group in the target compound. The morpholino group enhances solubility but may reduce lipophilicity compared to the ester group .
2.1.3 2,5-bis(trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide
- Role : A process-related impurity in flecainide synthesis.
- Comparison: Differs in the piperidine substituent’s methylation pattern, highlighting how minor structural changes impact purity and activity. The target compound’s aminooxy-ester side chain avoids such impurity formation pathways .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Lipophilicity (LogP)* | Solubility (mg/mL)* |
|---|---|---|---|---|
| Ethyl2-(((2,5-bis(trifluoroethoxy)... | ~476.3 | Ester, aminooxy, trifluoroethoxy | ~3.8 (estimated) | <1 (aqueous) |
| Flecainide Acetate | 474.4 | Amide, piperidine, trifluoroethoxy | ~3.5 | ~1.5 |
| NU-FL | ~452.3 | Amide, morpholino, trifluoroethoxy | ~3.2 | ~2.0 |
*Estimated based on structural analogs .
Key Research Findings
Fluorine Impact : The 2,2,2-trifluoroethoxy groups in all analogs enhance membrane permeability and metabolic resistance, critical for CNS or cardiac targeting .
Ester vs. Amide Stability : The target compound’s ester group may confer faster hepatic clearance compared to flecainide’s amide, necessitating dosage adjustments .
Impurity Profiles: Flecainide synthesis generates methylpiperidine impurities, whereas the target compound’s aminooxy-ester linkage avoids such byproducts .
Biological Activity
Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate (CAS No. 338395-03-2) is a synthetic compound characterized by its unique trifluoroethoxy groups and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 419.27 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Anti-inflammatory Effects
Compounds related to Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate have been investigated for their anti-inflammatory properties. Studies suggest that modifications in the benzoyl moiety can lead to varying degrees of inhibition of inflammatory pathways. For example, certain benzothiazole derivatives have demonstrated significant anti-inflammatory activity in vitro .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effectiveness of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced the activity levels. Although Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate was not directly tested, its structural analogs showed promising results against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .
- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of benzothiazole derivatives in a murine model. Compounds similar to Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate exhibited significant reductions in inflammatory markers when administered in controlled doses .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and biological activity of similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Benzothiazole Derivative A | 15 | Antimicrobial |
| Benzothiazole Derivative B | 20 | Anti-inflammatory |
| Ethyl 2-(((trifluoroethoxy group)) | Not tested | Hypothetical Activity |
The proposed mechanism for the biological activity of Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Modulation of Inflammatory Mediators : The structural features may allow interaction with receptors involved in inflammatory responses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate?
- Methodological Answer : The synthesis typically involves multi-step processes:
- Step 1 : Preparation of the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride intermediate via reaction of 2,5-bis(trifluoroethoxy)benzoic acid with thionyl chloride (SOCl₂) in methanol under reflux .
- Step 2 : Coupling the benzoyl chloride with an aminooxy acetate derivative. For example, reacting with ethyl 2-(aminooxy)acetate in dichloromethane (DCM) using a base like Hunig’s base (N,N-diisopropylethylamine) to facilitate amide bond formation .
- Step 3 : Purification via column chromatography or recrystallization from ethanol/ether mixtures .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the presence of trifluoroethoxy groups (-OCH₂CF₃), ester linkages, and the aminooxyacetate moiety .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for purity assessment (>98%) and molecular ion identification .
- X-ray Crystallography : For resolving crystal structure and confirming stereochemistry (if applicable) .
- Data Table :
| Technique | Target Data | Example Parameters |
|---|---|---|
| ¹H NMR | δ 4.5–5.0 ppm (trifluoroethoxy CH₂), δ 1.2–1.4 ppm (ethyl ester CH₃) | CDCl₃, 400 MHz |
| HPLC | Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) |
Q. How should the compound be stored to ensure stability during experimental use?
- Methodological Answer :
- Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the ester and amide groups .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products, with periodic HPLC analysis .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of byproducts during synthesis?
- Methodological Answer :
- Competing Acylation : The aminooxy group may react incompletely with the benzoyl chloride, leading to residual starting material (detected via TLC monitoring) .
- Ester Hydrolysis : Under acidic or aqueous conditions, the ethyl ester moiety can hydrolyze to the carboxylic acid, requiring strict anhydrous conditions .
- Impurity Example : 2,5-Bis(trifluoroethoxy)-N-(piperidinylmethyl)benzamide (a Flecainide-related impurity) forms if the aminooxyacetate coupling step is incomplete .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to sodium ion channels (Naᴠ1.5), leveraging Flecainide’s antiarrhythmic pharmacophore as a template .
- QSAR Studies : Correlate trifluoroethoxy substituent electronegativity with ion channel blocking efficacy .
Q. How do solvent polarity and temperature affect reaction yield and impurity profiles?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates, while ethers minimize side reactions .
- Temperature : Lower temperatures (0–5°C) suppress hydrolysis during acylation, but slow reaction kinetics may require extended stirring (24–48 h) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and trigger termination at >95% conversion .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., equivalents of Hunig’s base, reaction time) .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for analogous syntheses?
- Analysis :
- Example : reports 55% yield for ethyl 2-(acylaminooxy)acetate synthesis, while achieves 90% for a similar hydrazide. The difference arises from:
- Purification Methods : Column chromatography () vs. recrystallization ( ).
- Intermediate Stability : Hydrazides ( ) may crystallize more readily than esters (), reducing losses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
